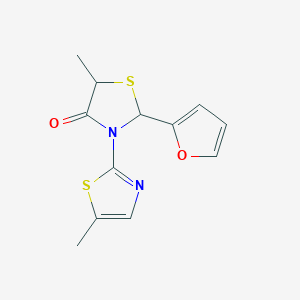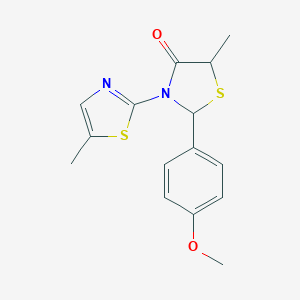![molecular formula C27H24N4O3S B277757 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea](/img/structure/B277757.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1995. It belongs to the family of synthetic cannabinoids that are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in marijuana. JWH-250 has gained popularity in recent years due to its potent psychoactive effects and its ability to bind to the same receptors in the brain as THC.
Wirkmechanismus
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea acts on the same receptors in the brain as THC, specifically the cannabinoid type 1 (CB1) receptor. It binds to the receptor and activates a signaling pathway that leads to the release of various neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea has been shown to produce a range of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as changes in mood and behavior. Chronic use of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea has been linked to negative effects on cognitive function and mental health.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea is a useful tool for studying the effects of synthetic cannabinoids on the brain and body. Its potency and ability to bind to the same receptors as THC make it a valuable tool for researchers. However, its addictive properties and negative effects on cognitive function and mental health make it a challenging compound to work with.
Zukünftige Richtungen
There are many future directions that could be explored in the study of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea and other synthetic cannabinoids. One area of interest is the development of new compounds that are less addictive and have fewer negative effects on cognitive function and mental health. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and body, particularly with regards to addiction and mental health. Finally, there is a need for more research into the mechanisms of action of synthetic cannabinoids and how they interact with the CB1 receptor in the brain.
Synthesemethoden
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea is synthesized by reacting 2-naphthoyl chloride with 4-(2-furoyl)-1-piperazine and thiourea in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been shown to have potent psychoactive effects and can produce a range of physiological and behavioral effects similar to those produced by THC. Studies have also shown that N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea can be addictive and can have negative effects on cognitive function and mental health.
Eigenschaften
Produktname |
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea |
|---|---|
Molekularformel |
C27H24N4O3S |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H24N4O3S/c32-25(21-8-7-19-4-1-2-5-20(19)18-21)29-27(35)28-22-9-11-23(12-10-22)30-13-15-31(16-14-30)26(33)24-6-3-17-34-24/h1-12,17-18H,13-16H2,(H2,28,29,32,35) |
InChI-Schlüssel |
RXJSDJYWQKEMMN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CO5 |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)

![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)


![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)




